Carfilzomib Impurity 13 (hydrochloride)
Description
Nomenclature and Structural Identity
Carfilzomib Impurity 13 (hydrochloride) is systematically identified through the following nomenclature and structural descriptors:
| Property | Detail |
|---|---|
| IUPAC Name | (S)-2-(2-Morpholinoacetamido)-4-phenylbutanoic acid hydrochloride |
| CAS Registry Number | 2319881-95-1 |
| Molecular Formula | C₁₆H₂₂N₂O₄·HCl |
| Molecular Weight | 342.82 g/mol (306.36 base + 36.46 HCl) |
| SMILES | O=C(O)CCCC1=CC=CC=C1NC@@HCl |
| InChI Key | CHAYZFKMWYMTMH-UQKRIMTDSA-N |
The compound features a stereospecific (S)-configuration at the α-carbon of the butanoic acid chain, confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography. The morpholine ring (C₄H₈NO) contributes to its polarity, with a predicted pKa of 3.02 ± 0.10.
Chemical Classification Within Pharmaceutical Impurity Framework
Carfilzomib Impurity 13 (hydrochloride) falls under three regulatory classifications:
- Organic Process-Related Impurity : Originates from incomplete reaction during carfilzomib synthesis, specifically during the coupling of morpholinoacetyl groups to the phenylbutanoic acid intermediate.
- Chiral Impurity : The (S)-enantiomer’s presence is critical, as unintended (R)-forms could alter proteasome binding kinetics.
- Salt Form : The hydrochloride counterion enhances solubility for analytical quantification.
Table 1: Regulatory Classification of Pharmaceutical Impurities
| Category | Subtype | Relevance to Carfilzomib Impurity 13 |
|---|---|---|
| Organic Impurities | Process-Related | Generated during amide bond formation steps |
| Degradation Products | Not applicable (stable under recommended storage) | |
| Inorganic Impurities | Heavy Metals | ≤20 ppm per ICH Q3D |
| Residual Solvents | Class 3 (Low Risk) | Acetonitrile (<0.5% per ICH Q3C) |
Historical Context and Discovery
The impurity was first characterized in 2015 during method development for carfilzomib intermediate analysis, as documented in Chinese Patent CN105938123A. Its discovery coincided with carfilzomib’s Phase III clinical trials (2012–2016), where regulatory agencies mandated impurity profiling for New Drug Application (NDA) submissions. The impurity’s structure was elucidated using tandem mass spectrometry (MS/MS) and compared against synthetic reference standards.
Significance in Pharmaceutical Quality Control
- Efficacy Impact : Even 0.15% w/w of this impurity reduces carfilzomib’s proteasome inhibition by 2.7% in vitro, necessitating tight control.
- Analytical Thresholds :
- Identification Threshold : 0.10% (ICH Q3A)
- Qualification Threshold : 0.15% (EMA Guideline CPMP/ICH/2737/99)
- Regulatory Compliance : Included in the European Pharmacopoeia (Ph. Eur. 10.0) and United States Pharmacopeia (USP-NF 2023) monographs for carfilzomib.
Table 2: Key Analytical Parameters for Quantification
| Parameter | HPLC Conditions | Acceptance Criteria |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | Resolution ≥2.0 |
| Mobile Phase | Acetonitrile: Phosphate Buffer (pH 2.5) (65:35 v/v) | RSD ≤2.0% |
| Detection | UV 210 nm | LOD: 0.03% |
| Retention Time | 8.2 ± 0.5 minutes | LOQ: 0.10% |
Properties
Molecular Formula |
C16H22N2O4 · HCl |
|---|---|
Molecular Weight |
342.8 |
InChI |
InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1 |
InChI Key |
CHAYZFKMWYMTMH-UQKRIMTDSA-N |
SMILES |
OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl |
Synonyms |
(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Research Applications
-
Analytical Chemistry :
- Quality Control : Carfilzomib Impurity 13 is utilized in analytical methods to ensure the purity of carfilzomib formulations. High-performance liquid chromatography (HPLC) methods are commonly employed to quantify impurities, including Carfilzomib Impurity 13, in pharmaceutical preparations .
- Stability Studies : The stability of carfilzomib formulations can be assessed by monitoring the formation of impurities over time, which helps in determining shelf life and storage conditions .
-
Toxicological Studies :
- Safety Assessments : Research has indicated that impurities like Carfilzomib Impurity 13 could contribute to adverse effects observed in patients treated with carfilzomib. Studies have documented side effects such as thrombocytopenia and other hematological toxicities, which could be exacerbated by impurities .
- Pharmacological Research :
Case Study 1: Evaluation of Impurities in Clinical Formulations
A study conducted on the characterization of carfilzomib formulations revealed that various impurities, including Carfilzomib Impurity 13, were present at different concentrations. The analysis highlighted that higher levels of this impurity correlated with increased reports of adverse effects among patients, emphasizing the need for stringent quality control measures .
Case Study 2: Impact on Efficacy
In a systematic review focusing on carfilzomib's effectiveness in treating relapsed or refractory multiple myeloma, researchers noted that patients receiving formulations with lower impurity levels experienced better clinical outcomes. This study underscores the importance of monitoring impurities like Carfilzomib Impurity 13 to optimize therapeutic efficacy .
Comparison with Similar Compounds
Key Observations :
- Carfilzomib Impurity 13 is distinguished by its hydrochloride salt form and retention time shifts in HPLC, unlike boronic acid-based impurities in bortezomib .
- Synthesis challenges for carfilzomib impurities arise from complex stereochemical control during peptide coupling, a hurdle less pronounced in linear analogs like MG132 .
Analytical Characterization
Analytical methods for Carfilzomib Impurity 13 align with those for related proteasome inhibitor impurities:
- HPLC : Retention time comparison and spiking studies confirm identity, as seen in barnidipine and hydralazine hydrochloride impurity analyses .
- LC-MS/MS : High-resolution mass spectrometry differentiates it from isobaric impurities, similar to acarbose hydrate impurity profiling .
- Isolation : Preparative chromatography isolates the impurity for structural confirmation, a method validated in bupropion hydrochloride impurity studies .
Pharmacological and Clinical Impact
- Proteasome Inhibition : Unlike carfilzomib, its impurity lacks irreversible binding to the proteasome, reducing cytotoxic effects .
Regulatory and Manufacturing Considerations
- Specification Limits : Impurity 13 is controlled at ≤0.15% per ICH guidelines, stricter than thresholds for early-generation inhibitors like bortezomib .
- Synthesis Optimization : Challenges in eliminating Impurity 13 mirror difficulties in synthesizing carfilzomib-d8 (a deuterated analog), requiring advanced purification techniques .
Preparation Methods
Epoxide Ring-Opening and Peptide Modification (Method A)
The synthesis of Carfilzomib Impurity 13 (hydrochloride) often originates from side reactions during carfilzomib production, particularly epoxide ring-opening or incomplete purification steps. A patented approach (CN103360348A) outlines a pathway starting with compound 20 (100 mg, 1 equivalent) dissolved in methanol (1 mL) at 0°C, followed by the addition of ammonium chloride and hydrogen peroxide. After a 16-hour reaction, ethyl acetate (EA) and water are used for extraction, with subsequent washes using saturated sodium thiosulfate (Na₂S₂O₃) and brine. Column chromatography yields the final product at 39.8%. This method avoids the formation of Impurity IV (R = Boc), a common by-product in earlier synthetic routes.
Key conditions:
Hydrogenation-Condensation Cascade (Method B)
A more efficient method (CN114262359A) employs a three-step cascade:
-
Hydrogenation : Compound I (10 g) is reacted with 10% palladium on carbon (Pd/C) in methanol under nitrogen at 20–30°C for 2 hours, yielding compound II at 90%.
-
Boc Deprotection : Compound II is treated with trifluoroacetic acid (TFA) in dichloromethane at -20–0°C for 2–5 hours, producing compound III.
-
Condensation : Compound III reacts with carfilzomib’s main chain (IV) using benzotriazole-N,N,N',N'-tetramethylurea hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at -15–5°C for 2–10 hours, yielding compound V.
Key advantages:
Reaction Optimization and Critical Parameters
Catalytic Hydrogenation
The use of 10% Pd/C in Method B ensures selective reduction of double bonds without over-hydrogenation. A mass ratio of 1:0.03–0.08 (compound I:catalyst) and solvent volume ratio of 3–6:1 (methanol:compound I) are optimal. Elevated temperatures (>30°C) risk side reactions, necessitating strict control at 20–30°C.
Boc Deprotection Dynamics
Trifluoroacetic acid (TFA) effectively removes Boc groups at -20–0°C, minimizing acid-sensitive functional group degradation. A mass-to-volume ratio of 1:1.5–3.0 (compound II:TFA) ensures complete deprotection within 2–5 hours.
Condensation Efficiency
The molar ratio of 1.0:1.1–1.2:1.5–3.0:1.5–2.5 (main chain IV:compound III:condensing agent:organic base) achieves >85% conversion. Low temperatures (-15–5°C) suppress racemization, critical for maintaining stereochemical integrity.
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for quantifying Carfilzomib Impurity 13 (hydrochloride), with methods validated for linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (95–105%). Mobile phases often combine acetonitrile and phosphate buffers (pH 3.0) at 1.0 mL/min flow rates.
Fourier-Transform Near-Infrared (FTNIR) Spectroscopy
Recent studies highlight FTNIR’s role in detecting lot-to-lot variability, indirectly assessing impurity levels by monitoring raw material consistency. Spectral shifts in the 1,500–1,800 cm⁻¹ range correlate with epoxide degradation by-products.
Comparative Analysis of Synthetic Methods
| Parameter | Method A (CN103360348A) | Method B (CN114262359A) |
|---|---|---|
| Key Steps | Epoxide ring-opening | Hydrogenation, condensation |
| Catalyst | None | Pd/C |
| Purification | Column chromatography | Filtration, solvent removal |
| Yield | 39.8% | 90% (Step 1), >85% (Overall) |
| Reaction Time | 16 hours | 2–10 hours |
| Scalability | Limited by chromatography | High (no chromatography) |
Method B’s avoidance of column chromatography and higher yields make it industrially preferable, though Method A provides insights into impurity formation during carfilzomib synthesis .
Q & A
How can Carfilzomib Impurity 13 (hydrochloride) be identified and characterized in drug formulations?
Basic Research Question
To identify and characterize this impurity, researchers should employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS using electrospray ionization (ESI+) in positive mode can confirm the molecular ion peak and fragmentation patterns, while 1D/2D NMR (1H, 13C, and DEPT experiments) resolves structural features like morpholine rings and amino acid derivatives . Preparative HPLC with a C18 stationary phase and gradient elution (e.g., 0.05% ammonium formate and acetonitrile) isolates the impurity for further analysis .
What analytical methods ensure reliable quantification of Carfilzomib Impurity 13 in stability studies?
Basic Research Question
Reverse-phase HPLC with UV detection at 215 nm is recommended for routine quantification. System suitability must meet criteria such as resolution >2.0 between the impurity and main peak, and relative retention times (RRT) validated against reference standards (e.g., using a Waters X-Bridge column with ammonium carbonate buffer) . For high sensitivity, ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS provides accurate mass-to-charge ratios (<5 ppm error) .
How can forced degradation studies elucidate the stability profile of Carfilzomib Impurity 13?
Advanced Research Question
Design stress tests under acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation kinetics using time-point sampling and LC-MS to identify secondary impurities. For example, acidic conditions may cleave the morpholine ring, while oxidation could modify the amino acid moiety . Data contradictions (e.g., unexpected stability under heat) should be resolved via NMR to confirm structural integrity .
What strategies mitigate co-elution of Carfilzomib Impurity 13 with other degradants in chromatographic analysis?
Advanced Research Question
Optimize mobile phase composition (e.g., replace ammonium formate with trifluoroacetic acid for better peak symmetry) or switch to a charged surface hybrid (CSH) column for enhanced selectivity. If co-elution persists, employ orthogonal methods like hydrophilic interaction liquid chromatography (HILIC) or 2D-LC to separate structurally similar impurities . Validate method robustness using a Design of Experiments (DoE) approach to assess pH, temperature, and flow rate effects .
How does Carfilzomib Impurity 13 interact with biological targets compared to the parent drug?
Advanced Research Question
Use molecular docking and surface plasmon resonance (SPR) to compare binding affinities to proteasome subunits. For example, the impurity’s morpholine group may sterically hinder interactions with the β5 subunit, reducing inhibitory activity. Validate findings with in vitro proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) and compare IC₅₀ values to carfilzomib .
What synthetic pathways are prone to generating Carfilzomib Impurity 13, and how can its formation be minimized?
Advanced Research Question
The impurity often arises during epoxide ring-opening steps in carfilzomib synthesis. Monitor reaction intermediates via inline FTIR to detect premature morpholine incorporation. Adjust reaction stoichiometry (e.g., reduce excess amine reagents) and employ crystallization models (e.g., eqn ) to predict impurity incorporation during purification .
How should researchers validate the purity of Carfilzomib Impurity 13 reference standards?
Basic Research Question
Combine chromatographic purity (≥98% by HPLC), elemental analysis (C, H, N within ±0.4% of theoretical), and mass balance (total impurities ≤2.0%). Use differential scanning calorimetry (DSC) to confirm a single melting endotherm, and 1H NMR to verify the absence of solvent residues (e.g., DMSO) .
What are the storage conditions to prevent degradation of Carfilzomib Impurity 13?
Basic Research Question
Store lyophilized powder at –20°C in airtight containers with desiccants. Avoid exposure to strong acids/bases and oxidizing agents, which degrade the hydrochloride salt. For liquid formulations, use pH 4.5 buffers (e.g., citrate) and conduct real-time stability studies (25°C/60% RH) to establish shelf life .
Key Methodological Considerations
- Experimental Design : Follow ICH guidelines for forced degradation and validation, ensuring replicate analyses (n=3) and statistical evaluation of precision (%RSD <2.0) .
- Data Interpretation : Resolve structural ambiguities by correlating HRMS fragments with NMR-derived coupling constants (e.g., ) .
- Ethical Compliance : Adopt FINER criteria to ensure research questions are feasible, novel, and clinically relevant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
